Epiandrosterone sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
977-35-5 |
|---|---|
Molecular Formula |
C19H30O5S |
Molecular Weight |
370.504 |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
ZMITXKRGXGRMKS-DDCNXBGYSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Appearance |
White to off-white crystalline powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo, |
Origin of Product |
United States |
Biosynthesis and Endogenous Production of Epiandrosterone Sulfate
Epiandrosterone (B191177) sulfate (B86663) is an endogenous steroid metabolite produced through a series of enzymatic reactions primarily originating from cholesterol. The biosynthesis pathway involves the formation of its direct precursor, epiandrosterone, which is subsequently converted to its sulfated form.
The initial substrate for this pathway is dehydroepiandrosterone (B1670201) (DHEA), a C19 steroid synthesized in the zona reticularis of the adrenal cortex. wikipedia.orgnih.gov Epiandrosterone is naturally produced from DHEA through the action of the enzyme 5α-reductase. wikipedia.orgebi.ac.uk Following its formation, epiandrosterone undergoes sulfoconjugation to become epiandrosterone sulfate. ebi.ac.uknih.gov This reaction involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the epiandrosterone molecule. nih.govuq.edu.au This sulfation process is catalyzed by specific enzymes known as sulfotransferases (SULTs). taylorandfrancis.com The primary enzyme responsible for the sulfation of hydroxysteroids like epiandrosterone is SULT2A1, also referred to as dehydroepiandrosterone sulfotransferase (DHEA-ST). nih.govfrontiersin.org Enzymes from the SULT2B1 family also demonstrate selectivity for 3β-hydroxysteroids such as epiandrosterone and may play a role in its biosynthesis. scbt.comthermofisher.com
Tissue Specific Expression Profiles of Sulfation Enzymes
The conversion of epiandrosterone (B191177) to epiandrosterone sulfate (B86663) is mediated by sulfotransferase (SULT) enzymes, which are expressed in various tissues throughout the human body. taylorandfrancis.com The SULT2 family of enzymes, in particular, shows a preference for hydroxysteroid substrates. scbt.comthermofisher.com The two key enzymes involved in epiandrosterone sulfation are SULT2A1 and SULT2B1. Their expression profiles exhibit significant tissue specificity, which dictates the local capacity for steroid sulfation.
SULT2A1 is predominantly and highly expressed in the liver and adrenal glands. scbt.comgenecards.orgoup.comwikipedia.org Within the adrenal gland, its expression is specifically localized to the zona reticularis, the same site where its primary substrate, DHEA, is produced. oup.comresearchgate.net In addition to the liver and adrenals, SULT2A1 protein has been detected in the small intestine and kidney. nih.gov This enzyme is crucial for the sulfation of steroids and bile acids in these tissues. genecards.orgmerckmillipore.com
In contrast, SULT2B1 has a broader expression pattern and is found in a variety of hormone-responsive tissues, including the placenta, ovary, uterus, and prostate. wikigenes.org The SULT2B1b isoform is specifically expressed in the prostate, skin, placenta, and lung. scbt.comthermofisher.com
The expression levels of the principal sulfotransferases in major human tissues have been quantified, revealing considerable differences between tissues and individuals. nih.gov
Expression of Key Sulfotransferases in Human Tissues
Data for Liver, Small Intestine, Kidney, and Lung are mean ± S.D. from Cook et al. (2012) nih.gov. Qualitative descriptions for other tissues are compiled from sources scbt.comthermofisher.comwikigenes.org. "High" indicates the tissue is a primary site of expression. "Present" indicates detection has been confirmed.
Metabolism and Inactivation Pathways of Epiandrosterone Sulfate
Enzymatic Desulfation of Epiandrosterone (B191177) Sulfate (B86663)
The principal step in the metabolic activation of epiandrosterone sulfate is the removal of its sulfate group, a reaction catalyzed by the enzyme steroid sulfatase (STS). nih.govresearchgate.net This process converts the inactive, sulfated steroid into its biologically active, unconjugated form, epiandrosterone. nih.gov
Steroid sulfatase (EC 3.1.6.2) is an enzyme located in the endoplasmic reticulum of cells that facilitates the hydrolysis of various 3-hydroxysteroid sulfates. duq.eduresearchgate.net Its action on this compound involves cleaving the sulfate ester bond at the 3β-position of the steroid's androstane (B1237026) nucleus. This hydrolysis regenerates the free steroid, epiandrosterone, which can then participate in other metabolic pathways. nih.govduq.edu STS is widely distributed throughout the body and acts on both aryl steroid sulfates, like estrone (B1671321) sulfate (E1S), and alkyl steroid sulfates, such as Dehydroepiandrosterone (B1670201) sulfate (DHEAS) and this compound. nih.govoup.com The enzyme requires a post-translational modification, where a specific cysteine residue in its active site is converted to a formylglycine (FGly) residue, for its catalytic activity. nih.gov
| Enzyme | Action | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Steroid Sulfatase (STS) | Hydrolysis of sulfate ester bond | This compound | Epiandrosterone | Endoplasmic Reticulum |
The activity of steroid sulfatase is subject to regulation by various factors, which can influence the local availability of active steroids. duq.edu Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) have been shown to upregulate STS enzyme activity in breast cancer cells. duq.edu Other substances, including retinoic acid, also stimulate STS activity. duq.edu
Conversely, glucocorticoids have demonstrated an inhibitory effect on STS activity. In studies using MDA-MB-231 breast cancer cells, treatment with cortisol or dexamethasone (B1670325) resulted in a significant, dose-responsive decrease in steroid sulfatase activity. duq.edu This reduction was not due to competitive inhibition, suggesting that glucocorticoids influence the enzyme's activity through other mechanisms, though effects on mRNA levels were not conclusive. duq.edu
| Regulatory Factor | Effect on STS Activity | Context/Cell Line | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | MCF-7 breast cancer cells | duq.edu |
| Interleukin-6 (IL-6) | Upregulation | MCF-7 breast cancer cells | duq.edu |
| Retinoic Acid | Stimulation | MCF-7 cells | duq.edu |
| Cortisol | Decrease | MDA-MB-231 breast cancer cells | duq.edu |
| Dexamethasone | Dose-responsive decrease | MDA-MB-231 breast cancer cells | duq.edu |
Characterization of Steroid Sulfatase (STS) Action on this compound
Further Metabolic Transformations of this compound Derivatives
Following its desulfation to epiandrosterone, the steroid molecule can undergo further metabolic changes. Epiandrosterone itself is a metabolite of dehydroepiandrosterone (DHEA) and is considered a relatively weak androgen. wikipedia.orghmdb.ca
A significant metabolic pathway for epiandrosterone involves hydroxylation. Cytochrome P450 enzymes can produce 7α- and 7β-hydroxylated metabolites. hmdb.caebi.ac.uk These hydroxylated derivatives are not merely inactive end-products; they have been shown to possess biological activities of their own, such as neuroprotective and anti-glucocorticoid effects. hmdb.ca In addition to hydroxylation, epiandrosterone can be conjugated with glucuronic acid to form epiandrosterone glucuronide, another major excretory form. researchgate.net
| Derivative | Metabolic Process | Enzyme Family | Resulting Metabolite |
|---|---|---|---|
| Epiandrosterone | Hydroxylation | Cytochrome P450 | 7α-hydroxy-epiandrosterone, 7β-hydroxy-epiandrosterone |
| Epiandrosterone | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Epiandrosterone glucuronide |
Excretion and Clearance Mechanisms for this compound and its Metabolites
The elimination of this compound and its subsequent metabolites from the body involves cellular transport and conjugation, which facilitates urinary excretion. researchgate.netglowm.com Steroid sulfates are relatively water-soluble, but their clearance can be slow due to strong binding to serum albumin and renal tubular reabsorption. tandfonline.com
Specific transporters are involved in the movement of sulfated steroids across cell membranes. The sodium-dependent organic anion transporter (SOAT), also known as SLC10A6, has been identified as a significant transporter of this compound. nih.gov Other transporters like organic anion-transporting polypeptides (OATPs) and breast cancer resistance protein (BCRP) are also involved in the cellular uptake and efflux of sulfated steroids such as DHEAS, which may play a role for this compound as well. nih.govnih.gov The metabolites of epiandrosterone, such as its hydroxylated and glucuronidated forms, are eventually excreted in the urine. researchgate.netnih.gov The sulfated form itself is a notable long-term urinary metabolite. nih.govresearchgate.net
| Compound | Clearance Mechanism | Key Proteins/Factors |
|---|---|---|
| This compound | Cellular Transport | SOAT (SLC10A6), OATPs, BCRP |
| This compound | Circulatory Persistence | Binding to serum albumin |
| This compound & Metabolites | Renal Excretion | Excreted in urine as sulfated and glucuronidated conjugates |
Cellular and Molecular Mechanisms of Epiandrosterone Sulfate Action
Ligand-Receptor Interactions and Signal Transduction Modulations
Epiandrosterone (B191177) sulfate's interactions within the cell are characterized by a dual modality: weak or indirect influence on nuclear receptors and more direct actions on membrane-bound proteins.
Sulfation at the C3β position generally renders steroids hormonally inert, preventing them from effectively binding to nuclear steroid receptors like the androgen receptor (AR). wikipedia.org Epiandrosterone sulfate (B86663) itself is not a significant ligand for the AR. Its influence on androgenic signaling is primarily indirect, functioning as a circulating precursor.
Within target tissues, epiandrosterone sulfate can be hydrolyzed by the enzyme steroid sulfatase (STS) to yield epiandrosterone. oup.com Epiandrosterone is a steroid hormone with weak androgenic activity. ucl.ac.ukebi.ac.uk It can be further metabolized to more potent androgens, such as dihydrotestosterone (B1667394) (DHT), which are strong agonists of the androgen receptor. ucl.ac.uk This conversion within the cell, a process known as intracrine metabolism, allows tissues to locally generate active androgens from circulating inactive sulfates. frontiersin.orgbioscientifica.com Therefore, while this compound does not directly activate the androgen receptor, its metabolic conversion is a key step in providing ligands that modulate AR-dependent gene transcription and cellular responses.
The unconjugated form, epiandrosterone, has been observed in in vitro models to act as an L-type calcium channel antagonist in ventricular myocytes, an action that leads to reduced myocardial contractility. ebi.ac.uk While this action is attributed to the de-sulfated form, it highlights the potential for rapid, non-genomic effects of these steroids on ion channels following local metabolic activation.
Table 1: Summary of this compound Receptor and Ion Channel Interactions
| Receptor/Ion Channel | Type of Interaction | Reported Effect |
| Androgen Receptor (AR) | Indirect (acts as a precursor) | Converted to active androgens which then bind to and activate the AR. |
| GABA-A Receptor | Negative Allosteric Modulator | Reduces receptor response to GABA, decreasing inhibitory neurotransmission. nih.govmdpi.com |
| L-type Calcium Channels | Antagonist (as Epiandrosterone) | In vitro, the de-sulfated form inhibits channel currents in ventricular myocytes. ebi.ac.uk |
Potential Interactions with Nuclear Steroid Receptors (e.g., Androgen Receptor modulation)
Modulation of Intracrine Steroid Metabolism Pathways
This compound is a key player in intracrine steroidogenesis, where peripheral tissues synthesize active sex hormones from circulating inactive precursors. frontiersin.orgresearchgate.net The adrenal glands secrete large quantities of DHEAS, which serves as the primary reservoir for this process. bioscientifica.com DHEAS is taken up by cells and can be converted through a series of enzymatic reactions into various androgens and estrogens. oup.comfrontiersin.org
The metabolic pathway involves the conversion of DHEA to androstenedione, which can then be 5α-reduced to form androstanedione (B1670583). Subsequently, androstanedione is converted to epiandrosterone via the action of 3β-hydroxysteroid dehydrogenase. ebi.ac.uk The sulfation of epiandrosterone to this compound is catalyzed by sulfotransferase enzymes (SULTs), while the reverse reaction, which activates the steroid, is performed by steroid sulfatase (STS). frontiersin.orgnih.gov This balance between sulfation and desulfation is a critical regulatory step in controlling the local availability of active steroids. oup.comnih.gov
Table 2: Key Enzymes in the Intracrine Metabolism of this compound
| Enzyme | Abbreviation | Function |
| Steroid Sulfatase | STS | Hydrolyzes the sulfate group from this compound, converting it to active epiandrosterone. oup.com |
| Sulfotransferase | SULT (e.g., SULT2A1) | Catalyzes the sulfation of epiandrosterone to form this compound. wikipedia.org |
| 5α-reductase | SRD5A | Converts androgen precursors into 5α-reduced steroids, a step leading to the formation of epiandrosterone. ucl.ac.uk |
| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Interconverts steroids, including the conversion of androstanedione to epiandrosterone. ebi.ac.uk |
Influence on Cellular Homeostasis and Biochemical Processes
Through its roles as a neurosteroid and metabolic intermediate, this compound can influence a range of cellular functions, from proliferation and survival to fundamental biochemical pathways.
Direct research on the effects of this compound on cell growth and apoptosis is limited. However, studies on its precursor, DHEA, show that it can promote the proliferation and inhibit the apoptosis of osteoblasts. caldic.com The de-sulfated metabolite, epiandrosterone, has been shown to inhibit the contractility of ventricular myocytes in vitro by blocking L-type calcium channels, an action that can influence cellular function and viability under certain conditions. ebi.ac.uk Furthermore, another metabolite, 7β-hydroxy-epiandrosterone, has demonstrated neuroprotective effects, suggesting a role in promoting neuronal survival. dntb.gov.ua These findings imply that the metabolic products of this compound are biologically active and can modulate fundamental cellular processes like growth and apoptosis.
Epiandrosterone and its precursors can modulate the activity of key metabolic enzymes. Unconjugated epiandrosterone is known to be an inhibitor of the pentose (B10789219) phosphate (B84403) pathway. ebi.ac.uk Its precursor, DHEA, along with DHEAS, has been shown to modulate peroxisome activity and enzymes involved in fatty acid oxidation. oup.com
The most significant impact of this compound on gene expression is indirect. Its conversion to potent androgens like DHT allows for the activation of the androgen receptor, which then functions as a transcription factor to regulate the expression of a wide array of androgen-dependent genes. researchgate.net Furthermore, circulating levels of this compound can serve as a clinical biomarker for the activity of key steroidogenic enzymes, such as 5α-reductase. researchgate.net
Effects on Cell Growth, Differentiation, and Apoptosis in in vitro Models
Role in Cellular Communication and Signaling Networks
This compound's role in cellular communication is multifaceted, involving interactions with membrane receptors, ion channels, and intracellular signaling molecules. Its actions can lead to a cascade of downstream effects, influencing cellular function and communication.
One of the key areas of investigation is its impact on intracellular signaling pathways. Research indicates that this compound, along with other sulfated steroids, can significantly induce the activity of enzymes involved in peroxisomal β-oxidation and carnitine acetyltransferase. researchgate.net This suggests a role in cellular metabolism and energy homeostasis, which are fundamental to cellular communication.
Furthermore, some evidence suggests that epiandrosterone can bind to receptors located in the cell membrane, thereby activating intracellular signaling pathways. biosynth.com While the specific receptors for this compound are not fully characterized, this mode of action is a common mechanism for steroid hormones to rapidly influence cell behavior without directly entering the nucleus to alter gene expression.
In the context of the nervous system, sulfated neurosteroids, including this compound, have been identified as modulators of ligand-gated ion channels. Specifically, they can act as negative modulators of the γ-aminobutyric acid type A (GABA-A) receptors. nih.govoup.com GABA-A receptors are crucial for mediating inhibitory neurotransmission in the brain. By modulating these receptors, this compound can influence neuronal excitability and synaptic communication.
Additionally, related sulfated neurosteroids like dehydroepiandrosterone (B1670201) sulfate (DHEA-S) have been shown to directly activate protein kinase C-β (PKC-β). nih.govcaldic.com This activation leads to the phosphorylation of downstream targets and initiates a signaling cascade. nih.gov While direct evidence for this compound is still emerging, the structural similarity suggests a potential for similar mechanisms of action.
The table below summarizes key research findings on the interaction of this compound and related compounds with cellular signaling components.
| Compound | Target/Pathway | Observed Effect | Research Focus |
| This compound | Peroxisomal β-oxidation enzymes | Significant induction | Cellular Metabolism |
| This compound | Carnitine acetyltransferase | Significant induction | Cellular Metabolism |
| Epiandrosterone | Cell membrane receptors | Activation of intracellular signaling | General Cellular Signaling |
| This compound | GABA-A Receptors | Negative modulation | Neuronal Communication |
| DHEA-S | Protein Kinase C-β (PKC-β) | Direct activation | Intracellular Signaling |
These findings underscore the potential of this compound to act as a significant signaling molecule, influencing a range of cellular functions from metabolism to neurotransmission. Further research is required to fully delineate the specific receptors and downstream pathways that are directly regulated by this compound.
Advanced Analytical Methodologies for Epiandrosterone Sulfate Quantification and Characterization
Sample Preparation and Matrix Effects in Biological Samples
The initial and most critical step in the analytical workflow is the preparation of the biological sample. The primary goals of sample preparation are to isolate epiandrosterone (B191177) sulfate (B86663) from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The matrix, which includes proteins, lipids, salts, and other metabolites, can significantly interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. mdpi.com
Several techniques are employed to extract and purify epiandrosterone sulfate from biological samples like serum, plasma, and urine. rsc.orgnih.gov Common approaches include:
Protein Precipitation (PP): This is often the first step for serum or plasma samples. It involves adding an organic solvent, such as acetonitrile, to denature and precipitate the majority of proteins. rsc.orgnih.govnih.gov The supernatant, containing the analyte, is then collected for further processing.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like methyl tert-butyl ether (MTBE) or n-pentane. rsc.orgnih.govcore.ac.uk While a classic technique, it can have limitations such as high solvent consumption and the potential for emulsion formation. rsc.orgnih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. rsc.orgnih.gov It utilizes a solid sorbent material packed into a cartridge. The sample is passed through the cartridge, and based on the chosen sorbent and solvent conditions, the analyte of interest is retained while impurities are washed away. The purified analyte is then eluted with a different solvent. nih.gov For steroid sulfates, common SPE sorbents include reversed-phase C18 and specialized cartridges like Waters Oasis WAX (Weak Anion Exchange) or HLB (Hydrophilic-Lipophilic Balanced). nih.govresearchgate.net The Oasis WAX cartridge has been shown to be particularly effective in eliminating protein binding of certain steroid sulfates. nih.gov
Ion Exchange Resins: This method purifies steroid conjugates by passing a diluted sample through an ion exchange column, which retains the charged sulfate molecules. oup.com The purified conjugates are then eluted from the column. oup.com
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, this is most critical for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
For GC-MS Analysis: Since sulfated steroids are not volatile, they cannot be directly analyzed by GC-MS. nih.gov The analysis first requires a deconjugation step (hydrolysis) to cleave the sulfate group, yielding free epiandrosterone. nih.govfrontiersin.org The resulting free steroid is then derivatized to increase its volatility and thermal stability. nih.govfrontiersin.org The most common derivatization method is silylation , which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.govtcichemicals.com For ketosteroids like epiandrosterone, a two-step derivatization is often employed, involving methoximation of the keto group followed by silylation of the hydroxyl group to form a methoxime-trimethylsilyl (MO-TMS) derivative. tcichemicals.commdpi.comnih.gov
For LC-MS/MS Analysis: While LC-MS/MS can analyze intact this compound without derivatization, chemical derivatization can sometimes be used to enhance ionization efficiency under specific conditions, thereby improving detection sensitivity. nih.govresearchgate.net
Advanced Extraction and Purification Techniques
High-Resolution Separation and Detection Techniques
Following sample preparation, advanced analytical instruments are used to separate this compound from other compounds and to quantify it with high precision.
LC-MS/MS is the benchmark technique for quantifying intact sulfated steroids, including this compound. nih.gov It offers high specificity and sensitivity, avoiding the need for the hydrolysis step required in GC-MS. nih.govnih.gov
Method Development: A typical LC-MS/MS method involves:
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other components in the extract. A significant challenge is the separation of isomeric and isobaric steroids, such as dihydrotestosterone (B1667394) sulfate, which has the same mass as this compound. chromatographyonline.com This separation is crucial for accurate quantification and is typically achieved using reversed-phase columns, such as C18 columns, with a mobile phase gradient of water and an organic solvent like methanol. chromatographyonline.commedrxiv.orgmedrxiv.org
Mass Spectrometric Detection: The separated compounds are ionized, commonly using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer (MS/MS). nih.gov Sulfated steroids ionize well in negative ESI mode. medrxiv.orgmedrxiv.orgunito.it The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the intact molecule) is selected and fragmented, and a specific product ion is monitored. This process provides very high selectivity and sensitivity. medrxiv.orgnih.gov
Method Validation: To ensure reliability, LC-MS/MS methods are rigorously validated according to regulatory guidelines. nih.govnih.gov Key validation parameters include:
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. Linearity is typically excellent, with correlation coefficients (R²) greater than 0.99. nih.govnih.govmedrxiv.org
Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov LLOQs for steroid sulfates can range from pg/mL to ng/mL depending on the specific compound and method. nih.govmedrxiv.orguni-giessen.de
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is often within 80-120% (or 85-115%), and precision (expressed as the coefficient of variation, CV) is typically required to be below 15-20%. nih.govmedrxiv.org
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte is assessed. This is often compensated for by using a stable isotope-labeled internal standard. mdpi.comnih.gov
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov
GC-MS is a powerful and well-established technique for steroid analysis. nih.gov However, for sulfated steroids like this compound, the sample preparation is more complex than for LC-MS/MS. nih.gov
Traditional Approach: The conventional method involves two key steps before injection into the GC-MS system:
Hydrolysis: The sulfate conjugate must be cleaved to release the free steroid. This is typically done via enzymatic hydrolysis using a sulfatase enzyme (e.g., from Helix pomatia) or chemical hydrolysis (solvolysis). frontiersin.orgmdpi.com A significant limitation is that many commercial sulfatase preparations also contain β-glucuronidase activity, which can inadvertently cleave glucuronide conjugates, potentially interfering with the analysis. frontiersin.orgnih.gov
Derivatization: The resulting free steroid is then derivatized (e.g., silylation) to make it volatile for gas chromatography. nih.govmdpi.com
Modern Approaches: To simplify the workflow, new methods have been developed.
Selective Hydrolysis: The use of more selective sulfatases, such as arylsulfatase from Pseudomonas aeruginosa, allows for the specific cleavage of sulfate esters without affecting glucuronide conjugates. frontiersin.orgnih.gov
Direct GC Analysis: A recent innovative approach allows for the direct analysis of non-hydrolyzed this compound. core.ac.uk In this method, the sulfated steroid is injected directly into the hot GC injection port, where the high temperature causes the sulfate group to cleave in situ. core.ac.uk This technique bypasses the need for separate hydrolysis and derivatization steps, greatly simplifying sample preparation. core.ac.uk
GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This specialized technique is used to measure the carbon isotope ratio (¹³C/¹²C) of a compound. rsc.org It is a definitive method for distinguishing between endogenous steroids and those administered exogenously. rsc.org this compound has been identified as a promising long-term marker for detecting the misuse of certain steroids, as its isotope ratio can be altered for an extended period after administration. core.ac.uknih.gov
Immunochemical assays, particularly enzyme-linked immunosorbent assays (ELISA) and enzyme immunoassays (EIA), represent an alternative to mass spectrometry-based methods. arborassays.comnih.gov These assays are often used for high-throughput screening. nih.gov
Assay Principle: These are typically competitive assays. arborassays.comarborassays.com An unknown amount of epiandrosterone in a sample competes with a known amount of enzyme-labeled epiandrosterone for a limited number of binding sites on a specific anti-epiandrosterone antibody. arborassays.comarborassays.com The amount of enzyme label that binds to the antibody is inversely proportional to the concentration of epiandrosterone in the sample. arborassays.com The signal is then generated by adding a substrate that produces a measurable color change. arborassays.com
Validation and Cross-Reactivity: These kits are validated for use with various biological samples, including urine, saliva, and extracted serum and fecal extracts. arborassays.comunibiotech.in A critical parameter for immunoassays is cross-reactivity , which is the extent to which the antibody binds to compounds other than the target analyte. This is a significant consideration as antibodies raised against one steroid may bind to structurally similar molecules. For instance, an assay for epiandrosterone may show significant cross-reactivity with androsterone (B159326) sulfate and dehydroepiandrosterone (B1670201) (DHEA) sulfate. arborassays.com Conversely, some assays for DHEA sulfate have been found to cross-react with this compound. capes.gov.brnsf.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Method Validation Parameters and Quality Control
The validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. For this compound (EpiA-S), a steroid metabolite of significant interest in clinical and anti-doping contexts, robust analytical methodologies are paramount. This section delves into the key parameters used to validate these methods, ensuring they are fit for their intended purpose. The primary technique for the quantification of EpiA-S is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.gov
Assessment of Sensitivity, Specificity, and Linearity
Sensitivity
Sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the target analyte. A key parameter to define sensitivity is the Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. For this compound, various studies have established LLOQs that are suitable for its detection in biological matrices like serum and urine.
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of eleven intact steroid sulfates in human serum reported an LLOQ for this compound. sci-hub.se In a study developing a method for 23 endogenous steroids, the LLOQ was determined based on a signal-to-noise ratio (S/N) of ≥ 5 and was the lowest point in the calibration range. nih.gov Another comprehensive steroid profiling method using UHPLC-MS/MS also established an LLOQ for EpiA-S among a large panel of steroids. unil.ch
Table 1: Sensitivity (LLOQ) of this compound in Various Analytical Methods
| Analytical Method | Matrix | LLOQ | Reference |
|---|---|---|---|
| LC-MS/MS | Human Serum | Not explicitly stated for EpiA-S, but for a panel of 11 steroid sulfates, LLOQs ranged from 1 to 80 ng/mL. | sci-hub.se |
| UHPLC-MS/MS | Human Serum | Part of a 21-steroid panel with a linearity range of 0.02 - 25 ng/mL. | unil.ch |
| LC-MS/MS | Human Serum | Part of a multi-steroid assay with LLOQs ranging from 15 pmol/L for Estradiol (B170435) to 140 nmol/L for DHEAS. | amazonaws.com |
This table is interactive. Click on the headers to sort the data.
Specificity
Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, substances in the sample matrix. nih.gov For this compound, this is particularly important due to the presence of structurally similar isomeric compounds, such as Androsterone sulfate.
Analytical methods like LC-MS/MS achieve high specificity through a combination of chromatographic separation and mass spectrometric detection. nih.gov The retention time in the chromatography column provides the first level of differentiation, while the mass spectrometer's ability to select for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions (in MS/MS) provides a high degree of certainty in identification. nih.gov Studies have demonstrated that well-developed LC-MS/MS methods show no significant interferences from other endogenous steroids at the retention time of this compound. nih.gov
Linearity
Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically assessed by analyzing a series of calibration standards of known concentrations and evaluating the resulting calibration curve. The correlation coefficient (R²) is a common measure of the goodness of fit of the calibration curve, with values close to 1.0 indicating excellent linearity.
For this compound, analytical methods have demonstrated excellent linearity over a range of concentrations relevant for physiological and clinical studies. For example, a method for quantifying 11 steroid sulfates showed linearity with an R² value greater than 0.99 for all compounds. sci-hub.se Another study on a panel of neuroactive steroids, including epiandrosterone, also reported high correlation coefficients (above 0.999) across a wide concentration range. mpg.de
Table 2: Linearity of this compound Quantification in Different Studies
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Serum | Not explicitly stated for EpiA-S, but >0.99 for the panel. | > 0.99 | sci-hub.se |
| UHPLC-MS/MS | Human Serum | 0.02 - 25 ng/mL | > 0.98 | unil.ch |
| LC-MS/MS | Human Serum | Not explicitly stated for EpiA-S, but >0.997 for the panel. | > 0.997 | sci-hub.se |
| UHPLC-MS/MS | Human Serum | 0.90 nmol/L to 28.46 μmol/L for a panel of 9 steroids. | > 0.999 | mpg.de |
This table is interactive. Click on the headers to sort the data.
Evaluation of Accuracy, Precision, and Robustness
Accuracy
Accuracy describes the closeness of the measured value to the true value of the analyte concentration. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added amount that is measured is calculated. An acceptable recovery range is typically between 85% and 115%.
In the context of this compound quantification, various studies have reported good accuracy. For a method analyzing 11 steroid sulfates, the recovery for all quality control samples ranged from 85.5% to 111.6%. nih.gov Another study reported trueness (a measure of accuracy) for a 21-steroid panel to be within 79%–115%. nih.gov
Precision
Precision refers to the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). Intra-day precision is determined by analyzing the same sample multiple times on the same day, while inter-day precision involves analyzing the sample on different days. Generally, a %CV of less than 15% is considered acceptable, and less than 20% at the LLOQ.
Studies on this compound quantification have consistently demonstrated high precision. One study reported averaged intra-day and between-day precisions below 10%. sci-hub.se Another comprehensive steroid profiling method found intra-day and inter-day precision for a panel of steroids to be between 0.8% and 11.8%. nih.gov
Table 3: Accuracy and Precision Data for this compound Quantification
| Analytical Method | Parameter | Concentration Level | Value | Reference |
|---|---|---|---|---|
| LC-MS/MS | Accuracy (% Recovery) | Quality Control Samples | 85.5% - 111.6% | nih.gov |
| LC-MS/MS | Intra-day Precision (%CV) | Quality Control Samples | < 10% | sci-hub.se |
| LC-MS/MS | Inter-day Precision (%CV) | Quality Control Samples | < 10% | sci-hub.se |
| UHPLC-MS/MS | Accuracy (% Trueness) | Validation Samples | 79% - 115% | nih.gov |
| UHPLC-MS/MS | Precision (%CV) | Validation Samples | 0.8% - 11.8% | nih.gov |
This table is interactive. Click on the headers to sort the data.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. Robustness testing may involve varying parameters such as the pH of the mobile phase, column temperature, or mobile phase composition. While detailed robustness data for this compound analysis is not always explicitly published, the successful application of these methods in routine diagnostic and research settings suggests a high degree of robustness. nih.govresearchgate.net The implementation of automated online solid-phase extraction (SPE) has been shown to improve the practicality and robustness of measurement procedures for steroid profiling. nih.govresearchgate.net
Epiandrosterone Sulfate As a Research Tool and Biomarker in Mechanistic Studies
Utility in in vitro Model Systems for Elucidating Steroid Biology
Epiandrosterone (B191177) sulfate (B86663) is instrumental in in vitro research for understanding the complexities of steroid metabolism and action. In laboratory settings, it serves as a substrate for various enzymes involved in steroidogenesis. For instance, studies utilizing cell cultures, such as those from embryonic brains, have explored the effects of epiandrosterone sulfate and its parent compound, dehydroepiandrosterone (B1670201) (DHEA), on neuronal and glial cells. Research has shown that DHEA and its sulfated ester, DHEA sulfate (DHEAS), can enhance neuronal survival and differentiation while reducing astroglial proliferation in mouse brain cell cultures. These in vitro models allow for the detailed examination of specific enzymatic conversions and their impact on cellular function.
The sulfation of epiandrosterone to this compound is a key reaction studied in vitro. This process, catalyzed by sulfotransferases, is crucial for understanding how the body regulates the activity and availability of androgens. In vitro systems are also employed to investigate the reverse reaction, where steroid sulfatase hydrolyzes this compound back to epiandrosterone, thereby reactivating it. This interplay between sulfation and desulfation is a critical aspect of steroid homeostasis.
Furthermore, in vitro studies have been crucial in identifying the enzymes responsible for the metabolism of DHEA and its derivatives. For example, research has demonstrated that cytochrome P450 enzymes and other enzymes can produce 7α- and 7β-hydroxylated metabolites from DHEA and epiandrosterone. These metabolites have been shown to have neuroprotective effects, with 7β-hydroxy-epiandrosterone being particularly potent. The use of in vitro models, such as human intestine and liver microsomes, is essential for assessing the metabolism of these steroids when considering their potential therapeutic applications.
Applications in Animal Models for Investigating Physiological Processes
Animal models have been pivotal in exploring the physiological and behavioral effects of this compound and its related compounds. Rodent models, in particular, have been extensively used to study the impact of DHEA and DHEAS on the central nervous system. These studies have revealed that these neurosteroids can enhance neuronal excitability and plasticity and possess neuroprotective properties. In various paradigms, DHEA and DHEAS treatment in rodents has been shown to improve memory.
In a rabbit model of reversible spinal cord ischemia, the administration of DHEAS demonstrated a neuroprotective effect. This suggests a potential therapeutic benefit for conditions like ischemic stroke. Animal studies have also indicated that DHEAS administration in rats can mitigate deficits in working, reference, and spatial memory.
Research on ovariectomized rat models has shown that DHEA can enhance trabecular bone volume, stimulate the proliferation of osteoblasts, and increase the production of estradiol (B170435) and the activity of aromatase. These findings highlight the role of DHEA and its metabolites in bone metabolism. Furthermore, some studies in animal models have suggested that DHEA may lower serum insulin (B600854) levels and improve insulin sensitivity.
It is important to note that while animal models provide valuable insights, direct extrapolation of these findings to humans can be challenging due to species-specific differences in endogenous production and metabolism of steroids like DHEA.
Potential as a Biochemical Indicator of Endogenous Steroidogenesis Pathways
This compound is a significant biomarker for assessing endogenous steroidogenesis, reflecting the activity of various metabolic pathways. Its levels in biological fluids can provide insights into the biosynthesis and metabolism of androgens.
Association with Steroid Homeostasis and Dysregulation Mechanisms
Disruptions in steroid sulfation have been linked to various conditions. For example, in individuals with steroid sulfatase deficiency, there is an altered profile of sulfated steroids, although levels of this compound may remain similar to those in healthy individuals. In contrast, conditions associated with increased androgen activation, such as polycystic ovary syndrome (PCOS), can be linked to mutations in genes involved in the sulfation pathway.
Studies in obese children have shown that higher levels of certain sulfated steroids are associated with successful weight loss, suggesting a link between steroid sulfation and metabolic health. Furthermore, research on individuals with asthma undergoing inhaled corticosteroid therapy has revealed significant reductions in the levels of several steroid metabolites, including this compound, indicating adrenal suppression.
Role in Metabolomic Profiling Studies
Metabolomic profiling, the large-scale study of small molecules within a biological system, has increasingly incorporated the analysis of this compound to understand its role in health and disease. These studies provide a comprehensive view of metabolic pathways and can identify potential biomarkers for various conditions.
In the context of asthma, metabolomic studies have identified this compound as one of several steroid metabolites that are significantly reduced in patients, particularly those using inhaled corticosteroids. This highlights its utility as a marker for the systemic effects of these medications. Similarly, in research on dry eye disease, metabolomic analysis of serum samples revealed a strong association between the condition and lower levels of androsterone (B159326) sulfate and this compound.
Mendelian randomization studies, a method that uses genetic variation to infer causal relationships, have identified a potential causal link between genetically predicted higher levels of this compound and a decreased risk of Alzheimer's disease. This suggests that this compound could be a valuable biomarker in neurological research. Furthermore, untargeted metabolomic analyses have been developed to specifically profile sulfated metabolites in urine, with this compound being a key compound identified in these studies.
The following table summarizes findings from various metabolomic studies where this compound was a significant metabolite.
| Study Context | Finding | Associated Condition |
| Asthma | Reduced levels of this compound. | Asthma (particularly with inhaled corticosteroid use) |
| Dry Eye Disease | Decreased levels of this compound. | Dry Eye Disease |
| Alzheimer's Disease | Genetically predicted higher levels associated with decreased risk. | Alzheimer's Disease |
| Wet Age-Related Macular Degeneration | Higher levels associated with a decreased risk. | Wet Age-Related Macular Degeneration |
| Response to Biologic Therapies in Asthma | Higher baseline levels of androgenic steroids associated with better response. | Severe Asthma |
Role in Understanding Steroid Metabolism in Specific Biological Contexts (e.g., bone mineral density research, neurological studies)
This compound is a valuable biomarker in specific research areas, such as the study of bone mineral density and neurological conditions, helping to elucidate the role of steroid metabolism in these contexts.
In bone mineral density (BMD) research, the
Emerging Research Areas and Future Perspectives on Epiandrosterone Sulfate
Discovery of Novel Biosynthetic or Metabolic Enzymes
The biosynthetic pathway of epiandrosterone (B191177) sulfate (B86663) begins with its precursor, dehydroepiandrosterone (B1670201) (DHEA), which is produced from cholesterol in the adrenal glands, gonads, and brain. wikipedia.org The conversion of DHEA to epiandrosterone involves the action of enzymes such as 5α-reductase. ebi.ac.uk Subsequently, the sulfation of epiandrosterone to form epiandrosterone sulfate is carried out by sulfotransferase enzymes. While the SULT2A1 enzyme is known to sulfate the precursor DHEA, the specific enzymes responsible for the sulfation of epiandrosterone itself are an area of ongoing investigation. wikipedia.orgnih.gov
Emerging research, particularly in the field of metabolomics genome-wide association studies (mGWAS), is providing new leads in identifying enzymes that influence this compound levels. These studies represent a significant step toward discovering novel enzymatic players or previously unknown functions of existing enzymes.
Key Research Findings:
Cytochrome P450 Enzymes: A novel mGWAS identified a significant association between a single nucleotide polymorphism (SNP) in the CYP3A7 gene (cytochrome P450 family 3 subfamily A member 7) and circulating levels of this compound. nih.gov This suggests that CYP3A7, an enzyme primarily known for its role in fetal drug and steroid metabolism, may have a previously uncharacterized role in the metabolism of this compound in adults.
Sulfotransferase Family: Studies continue to highlight the importance of the SULT family in steroid sulfation. nih.gov Research into related steroid sulfates has identified associations between genetic variants in SULT2A1 and levels of androstenediol (B1197431) monosulfate, reinforcing the central role of this enzyme family in steroid conjugation. nih.gov Future research aims to precisely map the specific sulfotransferases with the highest affinity for epiandrosterone as a substrate.
The table below summarizes key enzymes and their established or potential role in the this compound pathway.
| Enzyme Family | Specific Enzyme (Gene) | Role in Pathway | Research Area |
| Cytochrome P450 | CYP17A1 | Biosynthesis of DHEA (precursor) | Established |
| CYP3A7 | Potentially novel metabolic role | Emerging (mGWAS) nih.gov | |
| Reductases | 5α-reductase (SRD5A1/2) | Conversion of DHEA to precursors of Epiandrosterone | Established ebi.ac.uk |
| Sulfotransferases | SULT2A1 | Sulfation of DHEA; potential role in Epiandrosterone sulfation | Established/Emerging nih.gov |
Elucidation of Underexplored Biological Roles and Target Receptors
Recent studies have begun to link this compound to a variety of physiological and pathological conditions, suggesting it may possess biological activities that have been previously overlooked. This research is shifting the perception of this compound from a simple metabolite to a potential biomarker and effector molecule in diverse biological contexts.
Chronic Pain and Inflammation: An investigation using a systems biology approach identified this compound as a potential biomarker for chronic widespread musculoskeletal pain (CWP). nih.gov Further research suggests that elevated levels may be a consequence rather than a cause of the pain state. nih.gov In a separate line of inquiry, Mendelian randomization analysis indicated that this compound may have an inhibitory effect on wet age-related macular degeneration (AMD), possibly through anti-inflammatory mechanisms related to its precursor, DHEA. mdpi.com
Cardiovascular Health: Metabolomics studies have associated this compound with cardiovascular parameters. It has been identified as a nominally significant predictor of incident hypertension. ahajournals.orgmdpi.com Conversely, other research has noted an inverse association between this compound levels and atherosclerosis, suggesting a potentially protective role in certain vascular contexts. frontiersin.org
Neurosteroid Activity: As a neurosteroid, this compound is part of a class of steroids that can modulate neuronal function. While direct receptor targets for this compound are not yet definitively identified, research into related neurosteroids points toward potential interactions with a range of receptors beyond the classical GABAA receptors. biorxiv.org Future investigations are likely to explore its affinity for targets such as androgen receptors, G-protein coupled receptors (GPCRs), and other ion channels. biorxiv.org In silico studies of epiandrosterone derivatives have also suggested possible interactions with glucocorticoid receptors. acs.org
The potential biological roles are summarized below.
| Biological Area | Associated Condition | Observed Relationship | Citation |
| Pain/Inflammation | Chronic Widespread Pain (CWP) | Potential Biomarker | nih.gov |
| Wet Age-Related Macular Degeneration (AMD) | Potential Inhibitory Effect | mdpi.com | |
| Cardiovascular | Hypertension | Positive Association with Incidence | ahajournals.orgmdpi.com |
| Atherosclerosis | Inverse Association | frontiersin.org | |
| Neuroscience | General Neurosteroid Activity | Underexplored Receptor Interactions | biorxiv.org |
Development of Advanced in silico Modeling for this compound Interactions
Computational, or in silico, modeling has become an indispensable tool for predicting and understanding the interactions of biological molecules, and its application to this compound is a key emerging research area. These methods allow for high-throughput virtual screening of potential targets and detailed simulation of molecular interactions, guiding further experimental validation. nih.gov
Target Prediction and Docking: Advanced in silico approaches such as molecular docking simulations are being used to screen this compound against libraries of known biological targets. cranfield.ac.uk This methodology, successfully used to model how various steroids bind to nuclear receptors like the androgen, estrogen, and progesterone (B1679170) receptors, can be directly applied to this compound to identify its most likely protein partners. acs.orgcranfield.ac.uk
Network Pharmacology: This approach uses computational analysis to explore the potential targets of a molecule within the broader context of biological networks. biorxiv.org For neurosteroids like this compound, network pharmacology can help generate hypotheses about its mechanism of action beyond well-known pathways, identifying clusters of potential targets for further study. biorxiv.org
Molecular Dynamics Simulations: To understand the precise nature of the interaction between this compound and a potential receptor, molecular dynamics (MD) simulations can be employed. These simulations model the physical movements of the atoms in the complex over time, providing insights into binding stability and the conformational changes induced by the interaction. This technique has been used to study how related steroid sulfates interact with targets like the GABAA receptor. ucl.ac.uk
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding
The integration of multiple "omics" disciplines—genomics, proteomics, and especially metabolomics—is revolutionizing the study of metabolites like this compound. This systems-level approach allows researchers to move beyond studying the molecule in isolation and instead understand its role within the complex, interconnected networks of the entire biological system. researchgate.netresearchgate.net
Metabolomics for Biomarker Discovery: Untargeted and targeted metabolomics have been instrumental in identifying this compound as a molecule of interest in numerous studies. By profiling hundreds of metabolites simultaneously, these studies have repeatedly highlighted this compound as being significantly associated with conditions like hypertension, chronic pain, and hypercholesterolemia. nih.govahajournals.orgfrontiersin.org
Metabolite Genome-Wide Association Studies (mGWAS): The integration of metabolomics with genomics in mGWAS provides a powerful tool for uncovering the genetic basis of metabolite level variations. The identification of a link between a variant in the CYP3A7 gene and this compound levels is a prime example of how this approach can pinpoint specific enzymes and pathways for further investigation. nih.gov
Mendelian Randomization (MR): This statistical method uses genetic variants as instrumental variables to investigate the causal relationship between an exposure (e.g., levels of this compound) and an outcome (e.g., a disease). MR studies have been used to explore the potential causal roles of this compound in conditions like wet AMD and hypercholesterolemia, helping to distinguish correlation from causation. mdpi.comfrontiersin.org
The table below illustrates how omics technologies are being applied to study this compound (EAS).
| Omics Technology | Application to EAS Research | Key Insight | Citations |
| Metabolomics | Identification of EAS as a biomarker | Association with hypertension, CWP, etc. | nih.govahajournals.orgmdpi.com |
| Genomics (mGWAS) | Linking genetic variants to EAS levels | Identified potential role of CYP3A7 gene | nih.gov |
| Proteomics | (Future) Identifying protein interaction partners | Elucidation of target receptors and enzymes | researchgate.net |
| Multi-Omics (MR) | Investigating causal relationships | Assessed causal role in AMD and hypercholesterolemia | mdpi.comfrontiersin.org |
Methodological Innovations in this compound Analysis
Progress in understanding this compound is critically dependent on the analytical methods used for its detection and quantification. Recent years have seen significant innovations aimed at improving the sensitivity, specificity, and efficiency of these techniques, particularly in complex biological matrices like urine and serum.
Mass Spectrometry Techniques: The primary tools for analysis are based on mass spectrometry. Innovations include the development of fast gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) methods, which are crucial for anti-doping analysis where the isotopic signature of a steroid can reveal its origin. researchgate.netrsc.org Furthermore, ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is enabling more sensitive and comprehensive profiling of steroid sulfates directly in samples. anu.edu.au
Advanced Sample Preparation and Separation: To ensure accurate measurements, this compound must be cleanly separated from interfering compounds. Methodological improvements include the use of multidimensional gas chromatography for enhanced peak purity, which simplifies sample preparation. researchgate.net Researchers are also developing novel enzymatic cleavage strategies, for instance using arylsulfatase from Pseudomonas aeruginosa, to facilitate analysis. researchgate.net
Novel Data Analysis and Labeling: The complexity of data generated by modern instruments requires new analytical tools. A novel data processing tool that uses a k-means clustering algorithm has been developed to automatically annotate sulfated metabolites from UHPLC-HRMS/MS data. anu.edu.au In another innovative approach, researchers have developed stable isotope labels that are placed specifically on the sulfate group, aiding in the elucidation of complex fragmentation pathways during mass spectrometry analysis. anu.edu.au
Q & A
Q. What methodological approaches are recommended for quantifying epiandrosterone sulfate in serum or plasma samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Key steps include:
- Sample Preparation : Solid-phase extraction or protein precipitation to isolate sulfated steroids.
- Chromatography : Reverse-phase columns (e.g., C18) with mobile phases optimized for polar metabolites.
- Mass Detection : Negative ionization mode targeting precursor ion m/z 367.2 → fragment ion m/z 97 (sulfate loss) .
- Validation : Calibration curves with deuterated internal standards (e.g., epiandrosterone-d4 sulfate) to correct for matrix effects .
Q. How does this compound integrate into steroidogenic metabolic pathways?
this compound is a sulfated androgen metabolite derived from dehydroepiandrosterone (DHEA) via sulfotransferase 2A1 (SULT2A1). It serves as:
Q. What experimental controls are critical for validating this compound assays in longitudinal studies?
- Batch Effects : Randomize sample processing across batches to minimize technical variability.
- Stability Tests : Assess freeze-thaw cycles and long-term storage (-80°C) impacts on sulfate conjugation integrity.
- Confounding Factors : Adjust for age, sex, and renal/liver function, which influence sulfate metabolite clearance .
Advanced Research Questions
Q. How can this compound serve as a biomarker for advanced fibrosis in metabolic dysfunction-associated steatotic liver disease (MASLD)?
In a cohort study, a 10-metabolite panel including this compound achieved an AUROC of 0.94 for detecting advanced fibrosis, outperforming traditional scores like FIB-4 (AUROC 0.78). Key steps:
Q. Table 1: Top Metabolites for Advanced Fibrosis Detection
| Metabolite | AUROC (Derivation Cohort) | AUROC (Validation Cohort) |
|---|---|---|
| This compound | 0.94 | 0.84 (biopsy) |
| Pregnanediol-3-glucuronide | 0.94 | 0.94 (MRE) |
Q. What analytical strategies improve the detection of testosterone microdosing using this compound?
- Carbon Isotope Ratio (CIR) : Compare ¹³C/¹²C ratios of this compound to endogenous reference steroids (e.g., pregnanediol). Exogenous testosterone alters isotopic signatures .
- Longitudinal Sampling : Monitor sulfate metabolites over 7–14 days to exploit their prolonged excretion profiles vs. glucuronidated analogs .
Q. Does this compound exhibit a causal role in HER-positive breast cancer?
Mendelian randomization (MR) analysis revealed an odds ratio (OR) of 1.07 (95% CI: 1.02–1.10) per standard deviation increase in this compound levels. Methods:
Q. How is this compound implicated in obstructive sleep apnea (OSA) pathogenesis?
Bidirectional MR identified this compound as an independent risk factor (OR = 1.22, p < 0.001). Key pathways:
Q. What genetic variants are associated with this compound levels in chronic pain studies?
Q. How do environmental chemicals alter this compound levels in prepubertal populations?
Phthalate exposure (e.g., MBP) significantly elevates sulfated steroids (p < 0.01, Kruskal-Wallis). Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
